molecular formula C18H12N4O5 B3600906 methyl 4-{5-[(2-oxo-2H-chromen-7-yl)oxy]-1H-tetrazol-1-yl}benzoate

methyl 4-{5-[(2-oxo-2H-chromen-7-yl)oxy]-1H-tetrazol-1-yl}benzoate

Cat. No.: B3600906
M. Wt: 364.3 g/mol
InChI Key: WMQJPVPZRAMIAA-UHFFFAOYSA-N
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Description

“Methyl 4-{5-[(2-oxo-2H-chromen-7-yl)oxy]-1H-tetrazol-1-yl}benzoate” is a complex organic compound. It is a derivative of coumarin, a class of organic compounds that are known for their diverse biological activity . The compound contains a chromene moiety, which is a common feature in many biologically active compounds .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, photoactive derivatives of cellulose were prepared by a mild esterification of the biopolymer with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid via the activation of the carboxylic acid with N,N’-carbonyldiimidazole . Another study reported the synthesis of new coumarin derivatives through the reaction of 7-amino-4-methylcoumarin with a number of organic halides .


Molecular Structure Analysis

The molecular structure of similar compounds has been evaluated using various spectroscopic techniques such as NMR and IR spectroscopy . For instance, the structures of the novel polysaccharide esters and the polyelectrolytes were evaluated by means of NMR and IR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds typically involve esterification and reaction with organic halides . The light-triggered photodimerization of the chromene moieties of the photoactive polyelectrolytes was also studied .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized using various techniques. For instance, the yield, melting point, and NMR spectra of some new coumarin derivatives were reported .

Mechanism of Action

While the specific mechanism of action for “methyl 4-{5-[(2-oxo-2H-chromen-7-yl)oxy]-1H-tetrazol-1-yl}benzoate” is not mentioned in the retrieved papers, similar compounds have shown diverse biological activities. For instance, some coumarin derivatives have shown antimicrobial activity .

Future Directions

The future directions for research on “methyl 4-{5-[(2-oxo-2H-chromen-7-yl)oxy]-1H-tetrazol-1-yl}benzoate” and similar compounds could involve further exploration of their biological activities and potential applications. For instance, the photochemistry of photoactive polysaccharide derivatives may be used to control the properties of new polysaccharide derivatives, making them of interest in the design of smart materials .

Properties

IUPAC Name

methyl 4-[5-(2-oxochromen-7-yl)oxytetrazol-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O5/c1-25-17(24)12-2-6-13(7-3-12)22-18(19-20-21-22)26-14-8-4-11-5-9-16(23)27-15(11)10-14/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQJPVPZRAMIAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C(=NN=N2)OC3=CC4=C(C=C3)C=CC(=O)O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 4-{5-[(2-oxo-2H-chromen-7-yl)oxy]-1H-tetrazol-1-yl}benzoate

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